![molecular formula C6H8F2O B13512172 {4,4-Difluorospiro[2.2]pentan-1-yl}methanol](/img/structure/B13512172.png)
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol is a fluorinated organic compound that has garnered interest in the fields of synthetic and medicinal chemistry. The unique structure of this compound, featuring a spirocyclic framework with two fluorine atoms, imparts distinct chemical and physical properties that make it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4,4-Difluorospiro[2.2]pentan-1-yl}methanol typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This reaction is followed by further chemical modifications to achieve the desired product. The process is scalable and diastereoselective, ensuring high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the synthetic approach suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while substitution reactions can introduce various functional groups at the fluorine positions.
Applications De Recherche Scientifique
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and interactions.
Medicine: Its potential as a pharmacophore in drug design is being explored, particularly for its ability to modulate biological activity.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
Mécanisme D'action
The mechanism by which {4,4-Difluorospiro[2.2]pentan-1-yl}methanol exerts its effects is primarily related to its ability to interact with molecular targets through its fluorinated spirocyclic structure. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {2,2-Difluorospiro[2.2]pentan-1-yl}methanol
- Non-fluorinated spiro[2.2]pentan-1-yl derivatives
- Monocyclic gem-difluorinated counterparts
Uniqueness
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol stands out due to its unique combination of a spirocyclic framework and fluorine atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to its non-fluorinated and monocyclic counterparts .
Propriétés
Formule moléculaire |
C6H8F2O |
|---|---|
Poids moléculaire |
134.12 g/mol |
Nom IUPAC |
(2,2-difluorospiro[2.2]pentan-5-yl)methanol |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-5(6)1-4(5)2-9/h4,9H,1-3H2 |
Clé InChI |
ZAVLRGAJDPFMOR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C12CC2(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


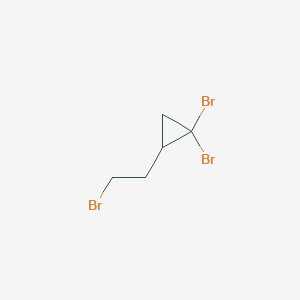
![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)

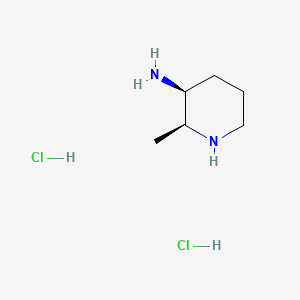
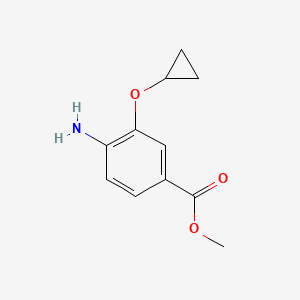
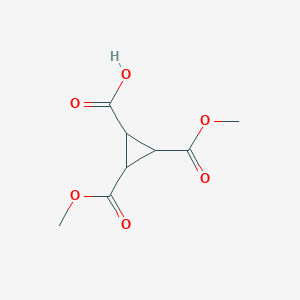
![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)

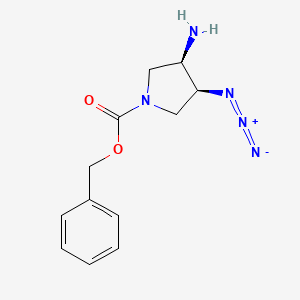
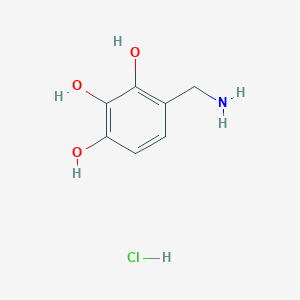
![6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)

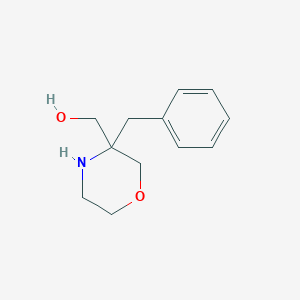
![[(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)
